Methyl 7,7-dimethyl-2-azaspiro[4.4]nonane-4-carboxylate
Description
Methyl 7,7-dimethyl-2-azaspiro[4.4]nonane-4-carboxylate is a spiroazabicyclic compound characterized by a rigid bicyclic framework fused at a central spiro carbon. Its molecular formula is C₁₁H₁₉NO₂ (molecular weight: 197.27), featuring a methyl ester group at position 4 and two methyl substituents at position 7 of the spiro system . The compound’s carboxylic acid counterpart, 7,7-dimethyl-2-azaspiro[4.4]nonane-4-carboxylic acid (CAS: 1533910-33-6), is a precursor in synthetic pathways, though the ester form is often preferred for enhanced bioavailability and stability in drug formulations .
Properties
Molecular Formula |
C12H21NO2 |
|---|---|
Molecular Weight |
211.30 g/mol |
IUPAC Name |
methyl 8,8-dimethyl-2-azaspiro[4.4]nonane-4-carboxylate |
InChI |
InChI=1S/C12H21NO2/c1-11(2)4-5-12(7-11)8-13-6-9(12)10(14)15-3/h9,13H,4-8H2,1-3H3 |
InChI Key |
YUHVKYWIHUEYMP-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCC2(C1)CNCC2C(=O)OC)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 7,7-dimethyl-2-azaspiro[4.4]nonane-4-carboxylate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of a suitable precursor, such as a diazaspiro compound, followed by esterification to introduce the methyl ester group. The reaction conditions often include the use of solvents like dichloromethane or tetrahydrofuran, and catalysts such as triethylamine or pyridine to facilitate the cyclization and esterification processes .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of advanced purification techniques, such as column chromatography or recrystallization, is also common to achieve the desired product specifications .
Chemical Reactions Analysis
Types of Reactions
Methyl 7,7-dimethyl-2-azaspiro[4.4]nonane-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tetrahydrofuran.
Major Products Formed
Oxidation: Oxidized derivatives such as carboxylic acids or ketones.
Reduction: Reduced derivatives like alcohols or amines.
Substitution: Substituted esters or amides depending on the nucleophile used.
Scientific Research Applications
Methyl 7,7-dimethyl-2-azaspiro[4.4]nonane-4-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of spirocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule, with studies focusing on its interactions with biological targets.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor in the synthesis of pharmaceutical agents.
Mechanism of Action
The mechanism of action of Methyl 7,7-dimethyl-2-azaspiro[4.4]nonane-4-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The spirocyclic structure provides a unique three-dimensional shape that can enhance binding affinity and selectivity for certain targets. Pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .
Comparison with Similar Compounds
Table 1: Structural Comparison of Key Compounds
| Compound Name | Molecular Formula | Molecular Weight | Substituents/Modifications | Key Features |
|---|---|---|---|---|
| Methyl 7,7-dimethyl-2-azaspiro[4.4]nonane-4-carboxylate | C₁₁H₁₉NO₂ | 197.27 | 7,7-dimethyl; methyl ester | Enhanced lipophilicity due to methyl groups; spiro rigidity |
| Methyl 2-azaspiro[4.4]nonane-4-carboxylate HCl | C₁₀H₁₆ClNO₂ | 217.69 | No 7,7-dimethyl; hydrochloride salt | Reduced steric hindrance; salt form improves solubility |
| Ethyl 2-azaspiro[4.4]nonane-7-carboxylate | C₁₁H₁₉NO₂ | 197.27 | Ethyl ester; substituent position variation | Altered hydrolysis kinetics; similar MW but distinct pharmacokinetics |
| 4-Bromophenyl 1,4-diazabicyclo[3.2.2]nonane-4-carboxylate (fumarate salt) | C₂₀H₂₂BrN₂O₆ | 475.31 | Bromophenyl; fumarate salt; diazabicyclic | Improved solubility and stability vs. free base; nicotinic receptor ligand |
| tert-Butyl 9-oxo-4,8-diazaspiro[4.4]nonane-4-carboxylate | C₁₂H₂₀N₂O₃ | 240.30 | tert-butyl ester; ketone; diaza system | Increased steric bulk; ketone enhances reactivity |
Physicochemical Properties
Solubility and Stability
- This compound: Limited solubility data is available, but its methyl ester group and dimethyl substituents suggest moderate lipophilicity, favoring membrane permeability .
- 4-Bromophenyl 1,4-diazabicyclo[3.2.2]nonane-4-carboxylate (fumarate salt): Exhibits superior aqueous solubility (e.g., 12.5 mg/mL in water) compared to its free base form (<1 mg/mL) due to ionic interactions .
- Ethyl 2-azaspiro[4.4]nonane-7-carboxylate: Ethyl esters generally show slower hydrolysis rates than methyl esters, prolonging in vivo activity .
Thermal Properties
- The fumarate salt of 4-bromophenyl 1,4-diazabicyclo[3.2.2]nonane-4-carboxylate has two polymorphic forms (I and II) with melting points of 176°C and 175°C, respectively, and enthalpies of ~107–109 J/g .
Biological Activity
Methyl 7,7-dimethyl-2-azaspiro[4.4]nonane-4-carboxylate is a bicyclic compound characterized by its unique spirocyclic structure, which includes a nitrogen atom in one of the rings. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry and pharmacology.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 183.25 g/mol. Its spirocyclic structure contributes to its reactivity and interaction with biological systems, making it a candidate for various pharmacological applications.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 183.25 g/mol |
| Structural Features | Spirocyclic with nitrogen |
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets such as receptors and enzymes. The compound's unique structure allows for nucleophilic substitutions and cyclization reactions, which may enhance its binding affinity to these targets.
Biological Activities
- Antitumoral Activity : Compounds with similar structural motifs have been investigated for their antitumoral properties. For instance, derivatives of spirocyclic compounds have shown promising results in inhibiting tumor cell growth through mechanisms that may involve apoptosis induction or cell cycle arrest.
- Antimicrobial Properties : The compound's structural characteristics suggest potential antimicrobial activity. Studies on related compounds have demonstrated effectiveness against various bacterial strains, indicating that this compound could exhibit similar properties.
- Neuropharmacological Effects : Some spirocyclic compounds have been linked to neuropharmacological effects due to their ability to modulate neurotransmitter systems. This aspect warrants further investigation into the potential cognitive benefits or neuroprotective effects of this compound.
Case Study 1: Antitumoral Activity
A study investigating the antitumoral effects of spirocyclic compounds found that certain derivatives exhibited significant growth inhibition against various cancer cell lines using the MTT assay. The results indicated that these compounds could be developed into potential anticancer agents.
Case Study 2: Antimicrobial Activity
Research on related spirocyclic compounds revealed their efficacy against Staphylococcus aureus and Escherichia coli, showcasing minimum inhibitory concentrations (MIC) as low as 500 μg/mL. This suggests that this compound may possess similar antimicrobial properties.
Summary of Biological Activities
Q & A
What are the recommended synthetic routes for Methyl 7,7-dimethyl-2-azaspiro[4.4]nonane-4-carboxylate, and how can stereochemical purity be ensured?
Basic Synthesis
A common approach involves cyclization reactions using pre-functionalized precursors. For example, a similar spiro compound (6,8,8-trimethyl-2-azaspiro[4.4]nonane-4-carboxylic acid) is synthesized via intramolecular cyclization of a keto-ester intermediate under acidic conditions, followed by esterification . To ensure stereochemical purity, chiral auxiliaries or enantioselective catalysts (e.g., organocatalysts) can be employed during cyclization. Post-synthesis purification via recrystallization or chiral chromatography (e.g., using amylose-based columns) is critical .
Advanced Optimization
For scalable synthesis, flow chemistry techniques can minimize side reactions. Kinetic studies using in situ NMR or HPLC-MS are recommended to monitor reaction intermediates and optimize reaction time/temperature. Computational modeling (DFT calculations) aids in predicting transition states and stereochemical outcomes .
How can X-ray crystallography resolve structural ambiguities in this compound?
Basic Structural Analysis
Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Use SHELX software for structure solution and refinement, leveraging direct methods (e.g., SHELXT) for phase determination. Key parameters include bond angles, torsion angles, and hydrogen-bonding networks to confirm the spirocyclic geometry .
Advanced Challenges
For poorly diffracting crystals, synchrotron radiation or cryocooling (100 K) improves data quality. If polymorphism is suspected (e.g., differing melting points), compare powder XRD patterns of bulk material with SC-XRD data. For enantiomeric resolution, employ anomalous scattering (e.g., Cu-Kα radiation) or chiral derivatization .
What methodologies are effective for analyzing the compound’s interactions with biological targets?
Basic Screening
Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) can quantify binding affinity (Kd) to enzymes/receptors. For example, α7 nicotinic receptor binding assays (similar to 4-bromophenyl-1,4-diazabicyclo[3.2.2]nonane-4-carboxylate) use radiolabeled ligands in competitive displacement studies .
Advanced Mechanistic Studies
Cryo-EM or molecular dynamics simulations (e.g., GROMACS) elucidate dynamic binding modes. For in situ tissue distribution, matrix-assisted laser desorption ionization mass spectrometry imaging (MALDI-MSI) with solvent-free matrix coatings enables spatial resolution in rodent brain sections .
How can researchers address stability issues during storage or formulation?
Basic Stability Profiling
Conduct accelerated stability studies (40°C/75% RH for 6 months) with HPLC monitoring. Degradation products (e.g., ester hydrolysis) are identified via LC-HRMS. Salt formation (e.g., fumarate) improves stability, as seen in analogs with higher melting points (ΔT ~60°C vs. free base) .
Advanced Formulation
Nanoencapsulation (e.g., PLGA nanoparticles) or lyophilization with cryoprotectants (trehalose) enhances shelf life. Solid-state NMR detects amorphous-crystalline transitions affecting solubility .
What strategies resolve contradictions between computational predictions and experimental data (e.g., binding affinity)?
Basic Validation
Re-evaluate force field parameters (e.g., in AutoDock Vina) and validate docking poses with mutagenesis studies. For example, alanine scanning can identify critical residues in receptor-ligand interactions .
Advanced Multi-Method Integration
Combine molecular dynamics with machine learning (e.g., AlphaFold2-predicted structures) to refine binding models. Free-energy perturbation (FEP) calculations improve affinity predictions by accounting for solvation effects .
How is enantiomeric purity assessed, and what techniques separate diastereomers?
Basic Analysis
Chiral HPLC (e.g., Chiralpak IG-3 column) with polarimetric detection confirms enantiomeric excess (ee). For diastereomers, normal-phase HPLC or capillary electrophoresis (CE) separates based on polarity differences .
Advanced Resolution
Dynamic kinetic resolution (DKR) using bifunctional catalysts (e.g., lipase-metal complexes) achieves >99% ee. X-ray crystallography of diastereomeric salts (e.g., tartrate derivatives) provides absolute configuration .
What analytical techniques quantify the compound in complex biological matrices?
Basic Quantification
LC-MS/MS with deuterated internal standards (e.g., Methyl-d3 analogs) ensures accuracy. Validate methods per ICH guidelines (linearity: R<sup>2</sup> >0.99, LOD <1 ng/mL) .
Advanced Spatial Mapping
MALDI-MSI with ion mobility separation reduces background noise in tissue sections. Laser microdissection coupled to UPLC-QTOF enables region-specific quantification in brain regions (e.g., cortex vs. striatum) .
How do researchers validate synthetic intermediates against known impurities?
Basic Purity Control
Compare intermediates to certified reference standards via NMR (1H, 13C) and HRMS. Pharmacopeial guidelines (e.g., USP) define impurity thresholds (<0.1%) .
Advanced Characterization
2D NMR (HSQC, HMBC) assigns stereochemistry in ambiguous intermediates. For genotoxic impurities, LC-MS/MS with post-column derivatization (e.g., dansyl chloride) enhances sensitivity .
What computational tools predict the compound’s physicochemical properties?
Basic Predictions
SwissADME estimates logP, solubility, and bioavailability. Molinspiration calculates drug-likeness scores (e.g., Lipinski’s Rule of Five) .
Advanced Modeling
COSMO-RS simulations predict solubility in biorelevant media (FaSSIF/FeSSIF). Quantum mechanical calculations (Gaussian 16) optimize pKa and tautomeric states .
How are stability-indicating assays designed for degradation pathway analysis?
Basic Forced Degradation
Expose the compound to hydrolytic (acid/base), oxidative (H2O2), and photolytic (ICH Q1B) conditions. LC-UV/HRMS identifies major degradation products .
Advanced Kinetic Studies
High-throughput microfluidic reactors screen degradation kinetics under varied conditions. QbD principles (DoE) optimize formulation stability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
